Ziprasidone

概述

描述

准备方法

化学反应分析

齐拉西酮会经历各种化学反应,包括:

氧化: 齐拉西酮可以被氧化形成其亚砜和砜衍生物。

还原: 该化合物可以被还原成其相应的胺。

这些反应中常用的试剂包括过氧化氢等氧化剂用于氧化,氢化铝锂等还原剂用于还原,叠氮化钠等亲核试剂用于取代 . 这些反应形成的主要产物包括齐拉西酮的亚砜、砜和取代衍生物 .

科学研究应用

齐拉西酮有广泛的科学研究应用:

作用机制

相似化合物的比较

生物活性

Ziprasidone is an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. Its biological activity extends beyond traditional psychiatric applications, showing potential in various therapeutic areas, including oncology and neuropsychiatric conditions. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

This compound exhibits a unique multireceptor-binding profile. It acts as a full antagonist at D2 dopamine receptors and 5-HT2A serotonin receptors, which are crucial in managing psychotic symptoms. Additionally, this compound has moderate affinity for norepinephrine and serotonin reuptake sites, contributing to its antidepressant and anxiolytic effects . This dual action helps stabilize dopamine levels in the brain, which is beneficial for treating psychosis while minimizing extrapyramidal side effects commonly associated with older antipsychotics.

Pharmacokinetics

This compound is characterized by predictable pharmacokinetics. Key pharmacokinetic parameters include:

- Half-life : Approximately 6–7 hours.

- Bioavailability : 60% when taken without food; increases to 100% with a meal of at least 500 kcal.

- Protein Binding : Over 99%.

- Metabolism : Primarily via CYP3A4 and aldehyde oxidase pathways, producing various metabolites .

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Half-life | 6–7 hours |

| Oral Bioavailability | 60% (100% with food) |

| Protein Binding | >99% |

| Primary Metabolism Enzymes | CYP3A4, Aldehyde Oxidase |

Anticancer Potential

Recent studies have indicated that this compound may have anticancer properties. An in-silico and in-vitro study demonstrated that this compound effectively blocks the cell cycle at the G1-S phase and induces apoptosis in cancer cells. This suggests its potential as a therapeutic agent against certain types of cancer, particularly breast cancer . Further in-vivo studies are necessary to validate these findings.

Clinical Efficacy

This compound has shown significant efficacy in managing symptoms of schizophrenia and bipolar disorder. A one-year double-blind study reported that patients treated with this compound had a significantly lower probability of relapse compared to those on placebo . The study's findings are summarized below:

Table 2: Relapse Rates in Schizophrenia Patients

| Treatment Group | Relapse Rate (%) | P-value |

|---|---|---|

| This compound 40 mg/day | 43 | <0.002 |

| This compound 80 mg/day | 35 | <0.001 |

| This compound 160 mg/day | 36 | <0.001 |

| Placebo | 77 | - |

Case Studies

- Delusional Parasitosis : A case report highlighted the successful use of this compound monotherapy in a patient with delusional parasitosis, resulting in complete remission over one year . This indicates its potential utility beyond conventional indications.

- Parkinson's Disease Psychosis : A systematic review found that this compound was generally effective for treating psychosis in Parkinson's disease patients with minimal adverse events reported . However, caution is advised as some patients experienced worsening motor symptoms.

Safety Profile

This compound is generally well-tolerated with a safety profile similar to other atypical antipsychotics. The ZODIAC study indicated no significant increase in nonsuicidal mortality compared to olanzapine, reinforcing its safety for long-term use . However, monitoring for metabolic side effects remains essential.

Table 3: ZODIAC Study Findings

| Endpoint | This compound Group (%) | Olanzapine Group (%) | Risk Ratio (95% CI) |

|---|---|---|---|

| Nonsuicide Mortality | 0.91 | 0.90 | 1.02 (0.76-1.39) |

| All-cause Mortality | 1.13 | 1.12 | 1.01 (0.77-1.33) |

常见问题

Basic Research Questions

Q. What are the key synthetic pathways for Ziprasidone, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves Friedel-Crafts acylation, carbonyl reduction, and dechlorination steps, starting from 6-chloro-2-oxindole, chloroacetyl chloride, and 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride. Critical factors include temperature control during acylation (60–80°C) to minimize side reactions and solvent selection (e.g., dichloromethane or toluene) for optimal intermediate stability. Purity is validated via HPLC (≥98%), with yield optimization relying on stoichiometric ratios (e.g., 1:1.2 molar ratio of indole to benzisothiazole derivatives) .

Q. How do this compound’s receptor binding affinities inform its antipsychotic efficacy, and what assays are used to quantify these interactions?

this compound exhibits high affinity for dopamine D2 and serotonin 5-HT2A receptors (Ki values: 0.4 nM and 0.2 nM, respectively), determined via radioligand binding assays using [³H]spiperone for D2 and [³H]ketanserin for 5-HT2A. Competitive binding studies in transfected HEK293 cells under standardized pH (7.4) and temperature (37°C) conditions are critical. Researchers should account for inverse agonist activity at 5-HT2A using functional assays like calcium flux measurements to contextualize clinical efficacy .

Q. What pharmacokinetic parameters must be prioritized when designing in vivo studies of this compound?

Key parameters include bioavailability (~60% with food due to lipid-dependent absorption), half-life (7–10 hours), and protein binding (~99%). Dose-ranging studies in rodent models should administer 1–10 mg/kg orally, with plasma levels monitored via LC-MS/MS. Researchers must standardize feeding schedules to control for food-induced absorption variability .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic stability be resolved in preclinical models?

Discrepancies in hepatic CYP3A4-mediated metabolism (e.g., t½ variations between human and rodent microsomes) require cross-species comparative studies. Use recombinantly expressed CYP isoforms to isolate metabolic pathways, and validate findings with humanized liver mouse models. Incorporate UPLC-QTOF-MS for metabolite profiling to identify species-specific oxidation products (e.g., S-oxides vs. N-dealkylated derivatives) .

Q. What methodological considerations are critical for designing randomized controlled trials (RCTs) assessing this compound’s efficacy in treatment-resistant schizophrenia?

RCTs must employ double-blinding, active comparators (e.g., clozapine), and standardized endpoints (PANSS or CGI-S scores). Stratify participants by CYP2D6 genotype to control for metabolic variability. Power calculations should assume a moderate effect size (Cohen’s d = 0.5), requiring ≥120 participants per arm. Ethical protocols must address dropout risks and rescue medication protocols .

Q. How can in vitro and in vivo models be integrated to study this compound’s cardiotoxic risk (QT prolongation)?

Combine hERG channel inhibition assays (IC50: ~0.1 µM) with telemetry in conscious guinea pigs to assess QTc prolongation. Use Langendorff-perfused hearts to isolate direct electrophysiological effects from autonomic influences. Confounding factors (e.g., hypokalemia) should be controlled via dietary potassium standardization. Cross-validate findings with human induced pluripotent stem cell-derived cardiomyocytes .

Q. What strategies mitigate bias in meta-analyses of this compound’s comparative effectiveness?

Apply PRISMA guidelines with explicit inclusion criteria (e.g., RCTs ≥8 weeks, fixed dosing). Assess publication bias via funnel plots and Egger’s regression. Use random-effects models to account for heterogeneity, and conduct subgroup analyses by ethnicity (CYP2D6*10 allele prevalence in Asian populations) and comorbidity (e.g., substance use disorders) .

Q. Methodological Guidance

- Experimental Design : For receptor studies, include positive controls (e.g., haloperidol for D2) and validate assays across ≥3 independent replicates .

- Data Contradiction Analysis : Apply Bradford Hill criteria to evaluate causality in conflicting safety data, prioritizing temporality and biological plausibility .

- Literature Review : Use Boolean operators (e.g., "this compound AND (pharmacokinetics OR CYP3A4)") in PubMed/Scopus, and screen references via Rayyan QCRI to minimize selection bias .

属性

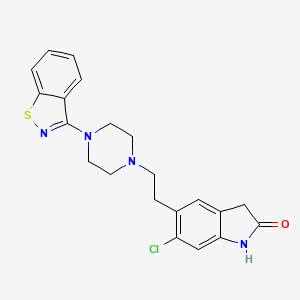

IUPAC Name |

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4OS/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21/h1-4,11,13H,5-10,12H2,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWVFYHBGMAFLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

138982-67-9 (hydrochloride monohydrate) | |

| Record name | Ziprasidone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146939277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023753 | |

| Record name | Ziprasidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ziprasidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

-2 °C (28 °F) - closed cup | |

| Record name | Ziprasidone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

7.18e-03 g/L | |

| Record name | Ziprasidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The effects of ziprasidone are differentiated from other antispychotics based on its preference and affinity for certain receptors. Ziprasidone binds to serotonin-2A (5-HT2A) and dopamine D2 receptors in a similar fashion to other atypical antipsychotics; however, one key difference is that ziprasidone has a higher 5-HT2A/D2 receptor affinity ratio when compared to other antipsychotics such as olanzapine, quetiapine, risperidone, and aripiprazole. Ziprasidone offers enhanced modulation of mood, notable negative symptom relief, overall cognitive improvement and reduced motor dysfunction which is linked to it's potent interaction with 5-HT2C, 5-HT1D, and 5-HT1A receptors in brain tissue. Ziprasidone can bind moderately to norepinephrine and serotonin reuptake sites which may contribute to its antidepressant and anxiolytic activity. Patient's taking ziprasidone will likely experience a lower incidence of orthostatic hypotension, cognitive disturbance, sedation, weight gain, and disruption in prolactin levels since ziprasidone has a lower affinity for histamine H1, muscarinic M1, and alpha1-adrenoceptors., Ziprasidone is a benzisothiazolyl piperazine-derivative antipsychotic agent that is chemically unrelated to other currently available antipsychotic agents (eg, butyrophenones, phenothiazines) and has been referred to as an atypical or second-generation antipsychotic agent. The exact mechanism of antipsychotic action of ziprasidone has not been fully elucidated but, like that of other atypical antipsychotic agents (eg, olanzapine, risperidone), may involve antagonism of central type 2 serotonergic (5-HT2) receptors and central dopamine D2 receptors. As with other drugs that are effective in bipolar disorder, the precise mechanism of antimanic action of ziprasidone has not been fully elucidated. Antagonism of various other receptors (eg, histamine H1 receptors, alpha1-adrenergic receptors) may contribute to other therapeutic and adverse effects (eg, orthostatic hypotension, somnolence) observed with ziprasidone., Ziprasidone exhibited high in vitro binding affinity for the dopamine D2 and D3, the serotonin 5HT2A, 5HT2C, 5HT1A, 5HT1D, and alpha1-adrenergic receptors (Ki s of 4.8, 7.2, 0.4, 1.3, 3.4, 2, and 10 nM, respectively), and moderate affinity for the histamine H1 receptor (Ki=47 nM). Ziprasidone functioned as an antagonist at the D2, 5HT2A, and 5HT1D receptors, and as an agonist at the 5HT1A receptor. Ziprasidone inhibited synaptic reuptake of serotonin and norepinephrine. No appreciable affinity was exhibited for other receptor/binding sites tested, including the cholinergic muscarinic receptor (IC50 >1 uM)., Antagonism at receptors other than dopamine and 5HT2 with similar receptor affinities may explain some of the other therapeutic and side effects of ziprasidone. Ziprasidone's antagonism of histamine H1 receptors may explain the somnolence observed with this drug. Ziprasidone's antagonism of alpha1-adrenergic receptors may explain the orthostatic hypotension observed with this drug., c-Fos immunohistochemistry was performed on paraformaldehyde-fixed cryosections of rat brains obtained, initially, from animals 2, 4, or 6 hr after oral administration of 10 mg/kg ziprasidone or vehicle and, subsequently, from animals 2 hr after oral administration of 1, 3, or 10 mg/kg ziprasidone or vehicle. The density of immunoreactive nuclei was assessed in pre-determined forebrain regions. Ziprasidone induced a time-dependent increase in the density of c-Fos-positive nuclei that was maximal at 2 hr. At the 2 hr time-point, c-Fos expression was significantly (p<0.05) elevated in the shell and core of the nucleus accumbens, lateral and medial caudate putamen, and lateral septum. At 4 hr post-dose, c-Fos expression was also significantly increased in the cingulate gyrus. Ziprasidone-induced c-Fos expression was dose-dependent with significant (p<0.05) c-Fos expression observed in the nucleus accumbens (shell and core) and caudate putamen (lateral and medial) at 3 and 10 mg/kg and in the lateral septum at 10 mg/kg. Increased c-Fos expression in the nucleus accumbens and lateral septum is considered to be predictive of activity against positive symptoms, in the caudate putamen of motor side effect liability, and in the cingulate gyrus of efficacy against negative symptoms. Thus, the observed pattern of c-Fos expression induced in rat brain by ziprasidone is consistent with its reported clinical effects..., ... The mechanism of action for antipsychotics has not been fully elucidated, but the hypothermia induced by this class of medications is believed to be driven through the antagonism of the dopamine (D(1-4)) and 5-hydroxytryptamine-2 (5-HT2) receptors. It has been theorized that under normal conditions, there is a balance between dopamine acting to reduce the body temperature and 5-HT2 acting to elevate body temperature. Atypical antipsychotics, particularly ziprasidone, appear to have a higher affinity to antagonize the 5-HT2 receptor and less at the D(2) receptor, therefore creating an imbalance favoring the lowering of core body temperature. Other theories include the antagonism of alpha(1) receptors by these medications causing vasodilatation and shunting of blood to the skin causing profound heat loss. ... | |

| Record name | Ziprasidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ziprasidone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

146939-27-7 | |

| Record name | Ziprasidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146939-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ziprasidone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146939277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ziprasidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ziprasidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-{2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl}-6-chloro-1,3-dihydro-2H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIPRASIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UKA5VEJ6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ziprasidone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ziprasidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

>276°C (Ziprasidone Hydrochloride Monohydrate), > 300 °C | |

| Record name | Ziprasidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ziprasidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。